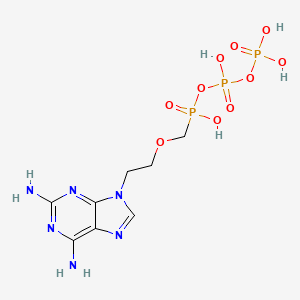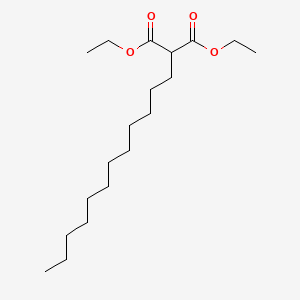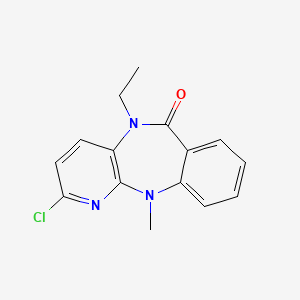
N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both an amine and a carboxylic acid. This dual functionality makes it a versatile molecule in various chemical and industrial applications. The compound is known for its potential use in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is typically heated to promote the methylation process.
For the synthesis of 6-(7-methyloctanoylamino)hexanoic acid, the starting material is hexanoic acid, which undergoes an amidation reaction with 7-methyloctanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of N’,N’-dimethylpropane-1,3-diamine can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
The industrial production of 6-(7-methyloctanoylamino)hexanoic acid often involves large-scale amidation reactions using automated reactors. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
6-(7-methyloctanoylamino)hexanoic acid can undergo:
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form new amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylpropane-1,3-diamine: A simpler analog with similar amine functionality.
Hexanoic acid: A precursor in the synthesis of 6-(7-methyloctanoylamino)hexanoic acid.
7-methyloctanoyl chloride: Used in the amidation reaction to form the target compound.
Uniqueness
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is unique due to its dual functionality, combining both amine and carboxylic acid groups. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
75150-10-6 |
|---|---|
Formule moléculaire |
C20H43N3O3 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C5H14N2/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-7(2)5-3-4-6/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);3-6H2,1-2H3 |
Clé InChI |
LGOYXMSEELPRPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.CN(C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


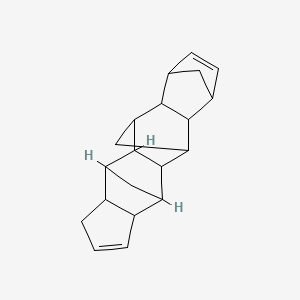
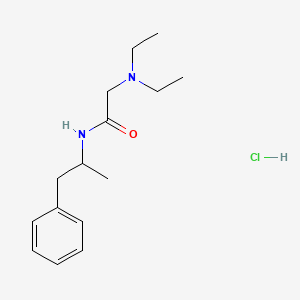
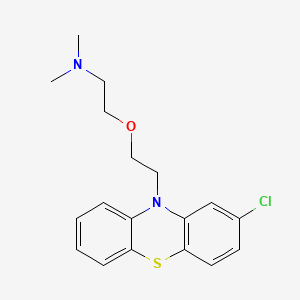
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)




